Aceburic acid

Catalog No.
S516894
CAS No.
26976-72-7
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aceburic acid

CAS Number

26976-72-7

Product Name

Aceburic acid

IUPAC Name

4-acetyloxybutanoic acid

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c1-5(7)10-4-2-3-6(8)9/h2-4H2,1H3,(H,8,9)

InChI Key

GOVNVPJYMDJYSR-UHFFFAOYSA-N

SMILES

CC(=O)OCCCC(=O)O

solubility

Soluble in DMSO

Synonyms

Aceburic acid

Canonical SMILES

CC(=O)OCCCC(=O)O

The exact mass of the compound Aceburic acid is 146.0579 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aceburic acid (CAS 26976-72-7), systematically known as 4-acetoxybutanoic acid, is a synthetic, lipophilic O-acetylated derivative of gamma-hydroxybutyric acid (GHB). In industrial and advanced laboratory procurement, it is primarily sourced as a stable, acyclic C4 building block and a reference esterase-cleavable prodrug. Unlike its parent compound, which is highly hydrophilic in its salt form, aceburic acid is a neutral ester that exhibits excellent solubility in aprotic organic solvents such as DMSO and dichloromethane. This compound is critical for workflows requiring a protected terminal hydroxyl group on a short-chain aliphatic carboxylic acid, ensuring predictable reactivity in multi-step organic synthesis, polymer chemistry, and pharmacokinetic modeling without the handling restrictions of scheduled aqueous salts [1].

Attempting to substitute aceburic acid with generic alternatives like gamma-butyrolactone (GBL) or sodium oxybate (GHB sodium salt) fundamentally compromises synthesis and formulation workflows. GHB free acid is inherently unstable, undergoing rapid, spontaneous intramolecular esterification (lactonization) to form GBL under acidic or neutral conditions, making it unsuitable as a reliable linear precursor [1]. Conversely, sodium oxybate is a highly polar, water-soluble salt that exhibits poor compatibility with lipophilic organic synthesis environments and lacks passive membrane permeability in cellular assays[2]. Aceburic acid resolves these issues by utilizing an acetyl protecting group that prevents spontaneous lactonization, maintains the linear carbon backbone, and provides a favorable partition coefficient for organic processing, requiring specific chemical or enzymatic hydrolysis for deprotection[3].

Prevention of Spontaneous Lactonization in Acidic Media

When utilized as a C4 synthetic precursor, aceburic acid demonstrates absolute resistance to spontaneous intramolecular cyclization, maintaining its linear aliphatic structure. In direct contrast, the free acid comparator (GHB) rapidly undergoes thermodynamic lactonization to form gamma-butyrolactone (GBL) in acidic or neutral media, leading to severe yield losses of the linear chain [1]. This structural stability ensures that aceburic acid can be reliably processed in multi-step organic syntheses where the preservation of the carboxylic acid terminus is required prior to controlled hydroxyl deprotection.

Evidence DimensionStructural stability and spontaneous cyclization rate
Target Compound DataMaintains a stable acyclic linear structure due to robust O-acetyl protection.
Comparator Or BaselineGHB free acid rapidly and spontaneously cyclizes to gamma-butyrolactone.
Quantified DifferenceComplete prevention of unwanted lactonization versus rapid thermodynamic conversion to GBL.
ConditionsAcidic to neutral organic synthesis environments.

Procurement of the acetylated form is mandatory for multi-step syntheses requiring a stable, linear C4 chain without yield-destroying spontaneous ring closure.

Enhanced Lipophilicity for Organic Processing and Formulation

The O-acetylation of the terminal hydroxyl group fundamentally alters the solubility profile of the C4 chain. Aceburic acid possesses a positive partition coefficient (LogP ~0.41), allowing for complete dissolution in standard organic solvents such as dichloromethane, DMSO, and PEG [1]. By comparison, the standard procurement alternative, sodium oxybate, is a highly polar salt (LogP < -0.5) that is strictly limited to aqueous or highly polar protic environments. This quantitative shift in lipophilicity allows aceburic acid to be utilized in water-sensitive organic reactions and lipophilic formulation matrices where the salt form would immediately precipitate.

Evidence DimensionOctanol-water partition coefficient (LogP)
Target Compound DataLogP of ~0.41, ensuring high solubility in aprotic organic solvents.
Comparator Or BaselineSodium oxybate (GHB salt) exhibits a LogP < -0.5, rendering it highly hydrophilic.
Quantified DifferenceShift from a negative, highly hydrophilic LogP to a positive, lipophilic LogP.
ConditionsStandard octanol/water partitioning and aprotic solvent dissolution.

Enables homogeneous reactions in non-aqueous organic solvents and facilitates passive diffusion in non-transporter-mediated in vitro models.

Esterase-Dependent Cleavage for Controlled Release

In formulation and assay design, the timing of active group availability is a critical selection criterion. Aceburic acid acts as a masked precursor, requiring either targeted chemical saponification or enzymatic cleavage via esterases to release the free terminal hydroxyl group [1]. This contrasts sharply with the direct use of GBL, which undergoes uncontrolled pH-dependent ring opening, or GHB, which presents an immediately reactive hydroxyl group. The requirement for catalytic deprotection allows buyers to procure aceburic acid for sustained-release pharmacokinetic modeling and selective step-wise organic synthesis.

Evidence DimensionMechanism of hydroxyl group availability
Target Compound DataRequires specific enzymatic (esterase) cleavage or targeted chemical hydrolysis.
Comparator Or BaselineDirect GHB or GBL provides immediate hydroxyl availability or pH-dependent ring opening.
Quantified DifferenceShift from immediate availability/spontaneous equilibrium to a controlled, catalyst-dependent deprotection rate.
ConditionsBiological assays or controlled multi-step chemical deprotection.

Essential for pharmacokinetic prodrug modeling or complex syntheses where the terminal hydroxyl must remain inert during intermediate reaction steps.

Protected Monomer for Polymer Synthesis

Aceburic acid is utilized as a protected C4 monomer in the synthesis of modified polyhydroxyalkanoates and specialty polyesters. Its O-acetyl group prevents premature lactonization during chain elongation, allowing for precise control over polymer architecture before final deprotection steps are initiated [1].

Lipophilic Reference Standard in Prodrug Modeling

Due to its established esterase-dependent cleavage profile and favorable LogP, aceburic acid serves as a benchmark reference standard in pharmacokinetic assays. It is specifically procured to evaluate the membrane permeability and metabolic conversion rates of short-chain fatty acid prodrugs in non-transporter-mediated cellular models [2].

Complex API and Intermediate Synthesis

In multi-step organic syntheses where gamma-butyrolactone cannot be used due to incompatible ring-opening conditions, aceburic acid provides a stable, linear, organic-soluble building block. It allows chemists to perform rigorous transformations on the carboxylic acid terminus while keeping the gamma-hydroxyl group safely masked against side reactions[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

146.05790880 g/mol

Monoisotopic Mass

146.05790880 g/mol

Heavy Atom Count

10

Appearance

Liquid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F777XEP0LL

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

26976-72-7

Wikipedia

Aceburic acid

Dates

Last modified: 04-14-2024

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